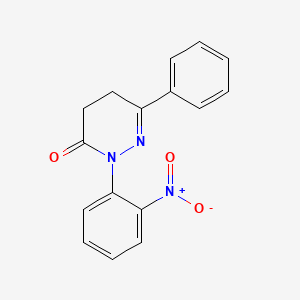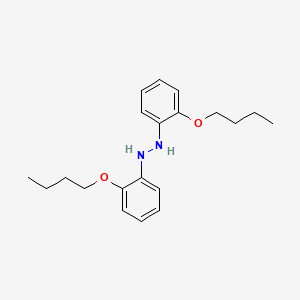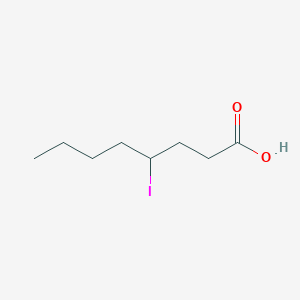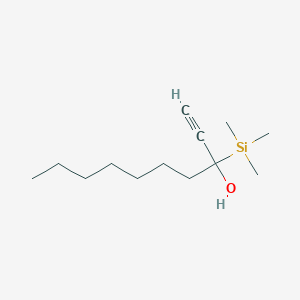
3-(Trimethylsilyl)dec-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)dec-1-YN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to a dec-1-yn-3-ol backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)dec-1-YN-3-OL typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with appropriate reagents. One common method includes the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate . The reaction conditions often involve inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)dec-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(Trimethylsilyl)dec-1-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)dec-1-YN-3-OL involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at other sites on the molecule . The alkyne group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: Similar in structure but with a shorter carbon chain.
3-(Trimethylsilyl)but-2-yn-1-ol: Another related compound with a different carbon chain length.
Uniqueness
3-(Trimethylsilyl)dec-1-YN-3-OL is unique due to its specific carbon chain length and the presence of both the trimethylsilyl group and the alkyne functionality. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Properties
CAS No. |
113237-34-6 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
3-trimethylsilyldec-1-yn-3-ol |
InChI |
InChI=1S/C13H26OSi/c1-6-8-9-10-11-12-13(14,7-2)15(3,4)5/h2,14H,6,8-12H2,1,3-5H3 |
InChI Key |
LDZJUDWLSIXJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#C)(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


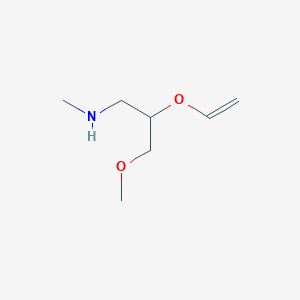
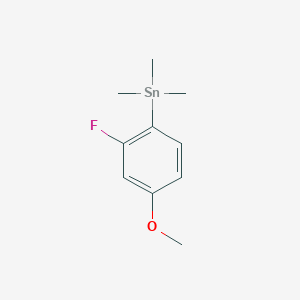

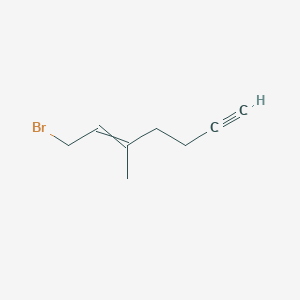
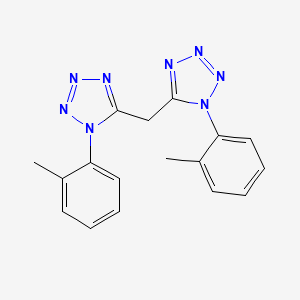
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)
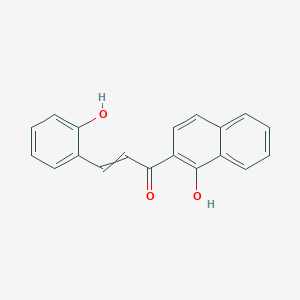

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
